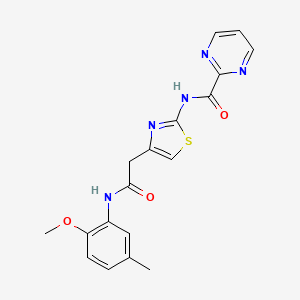

N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide

Description

N-(4-(2-((2-Methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a heterocyclic small molecule featuring a thiazole core linked to a pyrimidine-2-carboxamide group and a substituted phenyl moiety. Its structure combines a thiazole ring (for metabolic stability), a pyrimidine carboxamide (for hydrogen bonding with biological targets), and a 2-methoxy-5-methylphenyl group (for lipophilicity and target affinity). This compound is hypothesized to exhibit kinase inhibitory or anticancer activity based on structural similarities to known bioactive molecules .

Properties

IUPAC Name |

N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3S/c1-11-4-5-14(26-2)13(8-11)22-15(24)9-12-10-27-18(21-12)23-17(25)16-19-6-3-7-20-16/h3-8,10H,9H2,1-2H3,(H,22,24)(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHHCEYKAPSVNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrimidine core. The methoxy-methylphenyl group is then attached through a series of nucleophilic substitution reactions. Common reagents used in these steps include thionyl chloride, ammonia, and various organic solvents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are crucial to the efficiency of the process. Purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-methylphenyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups within the compound, converting them to alcohols.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly due to the presence of the thiazole and pyrimidine moieties, which have shown promising results in inhibiting cancer cell proliferation.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the thiazole and pyrimidine rings can significantly affect the compound's biological activity. For instance:

- Thiazole Derivatives : Compounds with thiazole rings have demonstrated activity against various cancer cell lines. A study reported that thiazole-integrated pyridine derivatives exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 5.71 μM, outperforming standard treatments like 5-fluorouracil .

- Pyrimidine Variants : The incorporation of different substituents on the pyrimidine ring has been shown to enhance anticancer efficacy. A derivative with an electronegative chlorine group was particularly effective, indicating that electronic properties play a crucial role in activity .

Antiviral Properties

Emerging research suggests that compounds similar to N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide may exhibit antiviral properties. For example, thiazole derivatives have been linked to inhibition of viral replication in certain studies, making them potential candidates for further exploration in antiviral drug development .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression:

- Protein Kinase Inhibition : Certain derivatives have shown the capability to inhibit key protein kinases such as EGFR and CDK2, which are critical in cell cycle regulation and cancer cell survival. Inhibiting these kinases leads to cell cycle arrest at the G2/M phase, thereby hindering cancer progression .

Synthesis and Formulation Studies

The synthesis of this compound has been achieved through various multistep processes involving cyclization reactions. The resulting compounds were subjected to extensive formulation studies to assess their stability and bioavailability.

Case Study: Synthesis of Thiazole-Pyrimidine Hybrids

A notable case study involved synthesizing novel thiazole-pyrimidine hybrids through cyclization of specific precursors. These hybrids were evaluated for their anticancer activity against multiple cell lines, demonstrating promising results with several exhibiting low micromolar IC50 values .

Toxicological Assessments

As with any potential therapeutic agent, understanding the toxicological profile is crucial. Preliminary studies have indicated that while some derivatives exhibit potent anticancer activity, they also require careful evaluation regarding their cytotoxicity towards normal cells to ensure safety in therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Pharmacological and Mechanistic Insights

- Kinase Inhibition: Pyrimidine-2-carboxamide derivatives (e.g., ) show nanomolar activity against kinases due to the carboxamide’s ability to form critical hydrogen bonds with ATP-binding pockets. The target compound’s pyrimidine-2-carboxamide likely shares this mechanism.

- Anticancer Activity : Thiazole derivatives with IC₅₀ values <2 µg/mL () suggest that the target’s thiazole-pyrimidine scaffold could achieve similar potency if optimized.

- SAR Highlights: Methoxy and Methyl Groups: The 2-methoxy-5-methylphenyl substituent in the target may enhance hydrophobic interactions with target proteins compared to unsubstituted phenyl groups.

Biological Activity

N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a compound of considerable interest in medicinal chemistry, particularly for its potential biological activities against various diseases, including cancer. This article synthesizes the available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be structurally represented as follows:

It features a thiazole moiety linked to a pyrimidine ring and is characterized by the presence of a methoxy group and a carboxamide functional group, which are crucial for its biological activity.

Research indicates that compounds with similar structures often exert their biological effects through multiple mechanisms:

- Inhibition of Protein Kinases : Many thiazole and pyrimidine derivatives have been shown to inhibit key protein kinases such as EGFR (Epidermal Growth Factor Receptor), HER2, and VEGFR-2, which are critical in cancer progression and cell signaling pathways .

- Induction of Apoptosis : Compounds similar to this compound promote apoptosis in cancer cells by disrupting the cell cycle, particularly arresting cells at the G2/M phase .

- Cytotoxicity : The cytotoxic effects have been demonstrated against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 6.10 µM to 23.30 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific structural components significantly influence the biological activity of thiazole and pyrimidine derivatives:

- Thiazole Ring : The presence of the thiazole ring is essential for cytotoxic activity. Modifications on this ring can enhance or reduce potency.

- Methoxy Group : The methoxy substituent on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.

- Carboxamide Group : The carboxamide functionality has been linked to increased solubility and bioavailability, contributing to overall efficacy .

Case Studies

Several studies have explored the efficacy of related compounds:

- Antitumor Activity : A study identified thiazole-pyrimidine derivatives as effective against various cancer types, with some compounds exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin .

- Multitarget Action : Research has shown that compounds with similar structural motifs can simultaneously target multiple pathways involved in tumor growth and metastasis, making them promising candidates for combination therapies .

Data Summary

| Compound Name | Target Kinases | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 1 | EGFR | 6.10 | Apoptosis induction |

| Compound 2 | HER2 | 6.49 | Cell cycle arrest |

| Compound 3 | VEGFR-2 | 23.30 | Multitarget inhibition |

Q & A

Q. What are the optimal synthetic pathways for N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide?

The synthesis typically involves multi-step reactions, leveraging thiazole and pyrimidine precursors. Acylation of intermediates (e.g., 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine) with substituted benzoyl chlorides followed by amination is a common strategy . Key steps include:

- Coupling reactions : Use of coupling agents (e.g., DCC or EDC) under nitrogen to form the acetamide bridge.

- Solvent optimization : Polar aprotic solvents (DMF, dichloromethane) at 60–80°C improve yields .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .

Q. How can researchers validate the structural integrity of this compound?

Characterization requires a combination of analytical techniques:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, pyrimidine protons at δ 8.1–8.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 442.1) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .

Q. What are the stability considerations for this compound under laboratory conditions?

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiazole ring .

- Hydrolytic stability : Avoid aqueous buffers at pH >8, as the pyrimidine-carboxamide bond may hydrolyze .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Systematic substitution of functional groups is critical:

- Thiazole modifications : Replace the methoxy-methylphenyl group with halogenated or electron-withdrawing substituents to enhance target binding .

- Pyrimidine variations : Introduce fused rings (e.g., thieno[2,3-d]pyrimidine) to improve metabolic stability .

- Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase targets (e.g., EGFR, VEGFR2) .

Q. How do researchers resolve contradictions in biological assay data for this compound?

Contradictory results (e.g., variable IC values) often arise from assay conditions:

- Kinase selectivity profiling : Use panels (e.g., Eurofins KinaseProfiler) to rule off-target effects .

- Redox interference : Add antioxidants (e.g., DTT) to mitigate thiol-reactive false positives in cell-based assays .

- Metabolite screening : LC-MS/MS identifies active metabolites that may contribute to observed activity .

Q. What experimental strategies address low solubility in pharmacological studies?

Q. How can researchers validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target proteins (e.g., kinases) after compound treatment .

- Fluorescence polarization : Label competitive probes (e.g., FITC-ATP) to quantify binding affinity in lysates .

- CRISPR knockouts : Validate target specificity using isogenic cell lines lacking the putative target gene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.